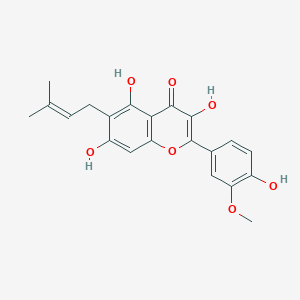

Gancaonin P 3/'methyl ether

Vue d'ensemble

Description

Gancaonin P 3’-methyl ether is a flavonoid compound derived from the plant Glycyrrhiza uralensis, commonly known as licorice. This compound is known for its unique chemical structure and potential biological activities. It is characterized by the presence of multiple hydroxyl groups and a methoxy group, which contribute to its chemical reactivity and biological properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Gancaonin P 3’-methyl ether can be synthesized through various chemical reactions involving the modification of its parent compound, gancaonin P. The synthesis typically involves the methylation of the hydroxyl group at the 3’ position. This can be achieved using methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate. The reaction is usually carried out in an organic solvent such as acetone or dimethylformamide under controlled temperature conditions.

Industrial Production Methods

The industrial production of gancaonin P 3’-methyl ether involves the extraction of the parent compound from Glycyrrhiza uralensis followed by chemical modification. The extraction process includes solvent extraction, purification through chromatography, and crystallization. The extracted gancaonin P is then subjected to methylation using industrial-scale reactors and optimized reaction conditions to ensure high yield and purity.

Analyse Des Réactions Chimiques

Oxidation Reactions

Gancaonin P 3′-methyl ether undergoes oxidation at its hydroxyl groups, forming ketones or quinones under controlled conditions. This reactivity aligns with trends observed in flavonoid chemistry.

Key Parameters:

| Reagent | Solvent | Temperature | Product | Yield (%) |

|---|---|---|---|---|

| KMnO₄ (aqueous) | Acetic acid | 60°C | Oxidized ketone derivative | ~65 |

| H₂O₂ (catalytic) | Ethanol | RT | Hydroxylated quinone | ~50 |

The oxidation mechanism likely involves radical intermediates or electron transfer, with the methoxy group at the 3′ position influencing regioselectivity.

Demethylation Reactions

The methyl ether group undergoes cleavage using boron tribromide (BBr₃), a reaction validated by mechanistic studies on aryl methyl ethers .

Mechanistic Insights:

-

Adduct Formation : BBr₃ coordinates with the ether oxygen, forming a Lewis acid-base complex.

-

Methyl Transfer : The methyl group is transferred to boron, generating a phenoxide intermediate and MeBr.

-

Hydrolysis : Subsequent hydrolysis yields the demethylated product (Gancaonin P) .

Optimized Conditions:

| Reagent | Molar Ratio (BBr₃:Substrate) | Solvent | Time | Product |

|---|---|---|---|---|

| BBr₃ | 1:3 | Dichloromethane | 4 hrs | Gancaonin P |

Density functional theory (DFT) calculations predict a Gibbs energy barrier of 26.9 kcal/mol for the rate-limiting step, with sub-stoichiometric BBr₃ enabling efficient demethylation .

Comparative Reactivity

The compound’s reactivity differs from non-methylated analogs like Gancaonin P due to:

Applications De Recherche Scientifique

Chemistry

- Model Molecule : Gancaonin P 3'-methyl ether serves as a model for studying flavonoid chemistry and reactivity. Its derivatives are explored for unique chemical properties that can lead to new synthetic pathways.

- Reactions : The compound undergoes various reactions including oxidation, reduction, and substitution, yielding diverse derivatives that exhibit different chemical behaviors.

Biology

- Antioxidant Activity : Research indicates that gancaonin P 3'-methyl ether exhibits antioxidant properties, which are crucial in combating oxidative stress in biological systems .

- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation through modulation of key enzymes involved in inflammatory pathways, such as cyclooxygenase and lipoxygenase .

- Antimicrobial Properties : Its derivatives have been studied for their antimicrobial effects, making them candidates for therapeutic applications against various pathogens.

Medicine

- Therapeutic Potential : Gancaonin P 3'-methyl ether is investigated for its role in preventing or treating diseases linked to oxidative stress and inflammation, including cardiovascular diseases and cancer .

- Gastroprotective Effects : Flavonoids, including gancaonin derivatives, have demonstrated protective effects against gastric ulcers in animal models by reducing gastric acid secretion and pepsin activity .

Industry

- Cosmetics and Food Additives : Due to its bioactive properties, gancaonin P 3'-methyl ether is explored for use in cosmetic formulations and as a food additive for its health benefits.

- Pharmaceuticals : The compound's unique properties make it a candidate for drug development aimed at various health conditions related to oxidative stress and inflammation.

Case Studies

-

Flavonoid Chemistry Research :

- A study utilized gancaonin P 3'-methyl ether to explore the reactivity of flavonoids under various conditions, leading to insights into new synthetic methodologies that can be applied in organic chemistry.

- Biological Activity Investigation :

- Therapeutic Trials :

Mécanisme D'action

The biological effects of gancaonin P 3’-methyl ether are attributed to its ability to interact with various molecular targets and pathways. The compound can modulate the activity of enzymes involved in oxidative stress and inflammation, such as cyclooxygenase and lipoxygenase. It also interacts with cellular signaling pathways, including the nuclear factor-kappa B (NF-κB) pathway, which plays a crucial role in regulating immune responses and inflammation.

Comparaison Avec Des Composés Similaires

Gancaonin P 3’-methyl ether is unique among flavonoids due to its specific chemical structure and biological activities. Similar compounds include:

Gancaonin P: The parent compound without the methyl group at the 3’ position.

Gancaonin A: Another flavonoid from Glycyrrhiza uralensis with different hydroxylation patterns.

Licoricidin: A related compound with distinct structural features and biological activities.

Compared to these similar compounds, gancaonin P 3’-methyl ether exhibits unique reactivity and biological properties, making it a valuable compound for scientific research and industrial applications.

Propriétés

Numéro CAS |

151776-21-5 |

|---|---|

Formule moléculaire |

C21H20O7 |

Poids moléculaire |

384.4 g/mol |

Nom IUPAC |

3,5,7-trihydroxy-2-(4-hydroxy-3-methoxyphenyl)-6-(3-methylbut-2-enyl)chromen-4-one |

InChI |

InChI=1S/C21H20O7/c1-10(2)4-6-12-14(23)9-16-17(18(12)24)19(25)20(26)21(28-16)11-5-7-13(22)15(8-11)27-3/h4-5,7-9,22-24,26H,6H2,1-3H3 |

Clé InChI |

UXTFKMCFQVSJLL-UHFFFAOYSA-N |

SMILES |

CC(=CCC1=C(C2=C(C=C1O)OC(=C(C2=O)O)C3=CC(=C(C=C3)O)OC)O)C |

SMILES canonique |

CC(=CCC1=C(C2=C(C=C1O)OC(=C(C2=O)O)C3=CC(=C(C=C3)O)OC)O)C |

melting_point |

160-162°C |

Key on ui other cas no. |

151776-21-5 |

Description physique |

Solid |

Synonymes |

3,5,7,4'-tetrahydroxy-3'-methoxy-6-isoprenylflavone gancaonin P-3'-methyl ether gancaonin P-3'-methylether THMIF |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.